1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol
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Overview
Description
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a substituted aniline and phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol typically involves multiple steps, starting with the preparation of 2,4-dinitroaniline. This can be achieved by reacting 1-chloro-2,4-dinitrobenzene with ammonia . The next step involves the formation of the carbonimidoyl group through a reaction with an appropriate reagent, followed by the introduction of the phenylethenyl group via a coupling reaction. Finally, the cyclohexanol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can participate in redox reactions, while the phenylethenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the cyclohexanol and phenylethenyl groups.
4-Nitroaniline: Contains a single nitro group and an aniline core.
2,4,6-Trinitroaniline: Contains three nitro groups and an aniline core.
Uniqueness
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and phenylethenyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-21(13-5-2-6-14-21)20(12-9-16-7-3-1-4-8-16)23-22-18-11-10-17(24(27)28)15-19(18)25(29)30/h1,3-4,7-12,15,22,26H,2,5-6,13-14H2/b12-9+,23-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHUVMQRXHZKSS-CMJZYFQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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